Technical Support Center: Troubleshooting Slow Calculations with the DM21 Functional

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Compound of Interest		
Compound Name:	DM21	
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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address slow computational performance when using the **DM21** functional in your experiments.

Frequently Asked Questions (FAQs) Q1: Why are my DM21 calculations running so slowly?

Several factors can contribute to slow calculations with the **DM21** functional. It's important to understand that **DM21**, as a neural network-based functional, has an inherently high computational cost.[1][2] Here are some of the primary reasons for slow performance:

- Inherent Computational Cost of DM21: The current implementation of the DM21 functional is computationally very demanding.[3] For smaller systems, a single self-consistent field (SCF) iteration with DM21 can be more time-consuming than a coupled-cluster singles and doubles with perturbative triples (CCSD(T)) calculation.[4][5]
- Nature of Meta-GGA Functionals: DM21 is a meta-GGA functional. Meta-GGAs are more
 computationally intensive than simpler functionals like Generalized Gradient Approximations
 (GGAs) because they include the kinetic energy density as a variable.[6] While they offer
 improved accuracy, this comes at the cost of increased computational time.[6][7]
- Numerical Instability and Convergence Issues: Meta-GGA functionals, and particularly neural network-based functionals like **DM21**, can sometimes exhibit numerical instabilities.[1][6]



These can lead to difficulties in achieving self-consistent field (SCF) convergence, resulting in a higher number of iterations and longer calculation times.[8][9]

- Inadequate Computational Resources: Density Functional Theory (DFT) calculations, especially with complex functionals, are resource-intensive. Insufficient CPU speed, a low number of cores, or limited RAM can significantly slow down your calculations.[10]
- Suboptimal Calculation Settings: The choice of basis set and the size of the integration grid are critical for both accuracy and computational speed. Using an unnecessarily large basis set or an overly dense integration grid can drastically increase calculation time.[9][11]

Q2: How does the computational cost of DM21 compare to other functionals?

Direct, extensive benchmarks for the **DM21** functional are still emerging. However, based on available information and the general hierarchy of DFT functionals, we can summarize the expected computational cost. Meta-GGA functionals like **DM21** are computationally more demanding than GGAs.[6] Some studies suggest that numerically stable meta-GGAs can be about three times more expensive than a GGA, while being significantly faster than hybrid functionals.[12]



Functional Class	Relative Computational Cost	Key Characteristics
Local Density Approximation (LDA)	Low	Depends only on the electron density. Generally the fastest but least accurate.
Generalized Gradient Approx. (GGA)	Low to Moderate	Uses the electron density and its gradient. A good balance of cost and accuracy for many systems.
Meta-GGA (e.g., DM21)	Moderate to High	Includes the kinetic energy density. Generally more accurate than GGAs but at a higher computational cost.[6] Can be sensitive to the integration grid.[9]
Hybrid Functionals	High	Mixes a portion of exact Hartree-Fock exchange with a GGA or meta-GGA functional. Often more accurate but significantly slower.
Double-Hybrid Functionals	Very High	Incorporates a portion of second-order Møller-Plesset (MP2) correlation. Computationally very expensive.

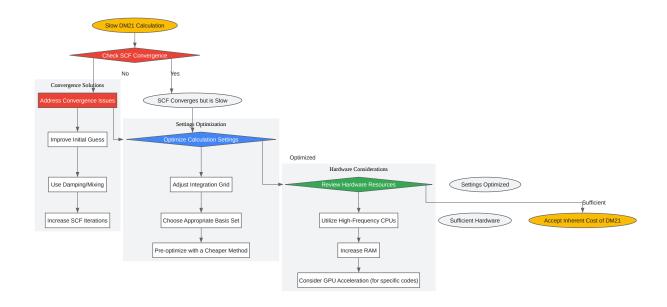
This table provides a generalized comparison. Actual performance can vary based on the specific functional, software implementation, and the system being studied.

Troubleshooting Guide

Issue: My geometry optimization with DM21 is extremely slow or failing to converge.



Workflow for Troubleshooting Slow **DM21** Calculations:



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Troubleshooting & Optimization





Caption: A step-by-step workflow for diagnosing and addressing slow **DM21** calculations.

Detailed Methodologies:

- Addressing SCF Convergence Failure:
 - Improve the Initial Guess: A good starting geometry is crucial. Pre-optimize your molecular structure with a less computationally demanding method, such as a semi-empirical method or a GGA functional, before running the **DM21** calculation.[10]
 - SCF Convergence Algorithms: If the SCF is oscillating, try using damping or mixing techniques.[8] Many quantum chemistry packages have keywords to control these parameters.
 - Increase Maximum SCF Cycles: In cases of slow convergence, increasing the maximum number of SCF iterations can be helpful. However, if the calculation doesn't converge after a reasonable number of steps, there might be an underlying issue with the input or the system itself.[8]
- Optimizing Calculation Settings:
 - Integration Grid: Meta-GGA functionals are often highly sensitive to the integration grid.[9]
 [13] Using a grid that is too small can lead to inaccurate results and convergence problems. Conversely, an overly dense grid will significantly slow down the calculation.[11]
 It is recommended to start with the default "fine" grid in most software packages and increase it if you encounter issues. For **DM21** and other sensitive functionals, using a larger grid, such as one with (99,590) points, may be necessary to obtain reliable results.
 [9]
 - Basis Set Selection: Start with a smaller basis set for initial optimizations and then refine
 your results with a larger basis set.[10] For routine calculations, double-zeta basis sets
 with polarization functions (e.g., def2-SVP) are often a good starting point. For higher
 accuracy, triple-zeta basis sets (e.g., def2-TZVP) can be used, but be aware of the
 increased computational cost.
 - Multi-Step Calculations: For complex structures, consider a multi-step approach. Begin
 with a smaller basis set and gradually increase its size in subsequent calculations.[10]



- Hardware and Software Considerations:
 - CPU Performance: DFT calculations often benefit more from higher single-core CPU performance (frequency) than from a very large number of cores with lower individual performance.[10]
 - GPU Acceleration: Some modern DFT codes can leverage GPUs to accelerate
 calculations, particularly for periodic systems with plane-wave basis sets.[10][14] Check if
 your software package and calculation type can benefit from GPU acceleration.
 - Memory (RAM): For smaller molecules, ensuring sufficient RAM to use "in-core" algorithms (where two-electron integrals are stored in memory) can significantly speed up calculations.[10]

Q3: Are there any known issues with the DM21 functional that could cause slow calculations?

Yes, as a neural network-based functional, **DM21** can exhibit some specific behaviors that impact performance:

- Numerical Noise: The output of the neural network can have a degree of numerical noise, which can make it challenging to obtain smooth potential energy surfaces. This can complicate geometry optimizations and require a careful choice of numerical differentiation steps.[2][5]
- Oscillatory Behavior: Neural network functionals can sometimes show oscillatory behavior, which can also lead to convergence problems during geometry optimization.[1]

If you suspect these issues are affecting your calculations, it is crucial to ensure you are using a recent version of your quantum chemistry software, as implementations and algorithms are continually improving.

Disclaimer: The information provided in this technical support guide is for informational purposes only. The computational cost and performance of the **DM21** functional may vary depending on the specific software implementation, hardware, and the molecular system under investigation.



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